Octan-2-yl 4-bromobenzene-1-sulfonate
Description
Octan-2-yl 4-bromobenzene-1-sulfonate is a sulfonate ester compound characterized by a branched octyl chain (octan-2-yl group) linked to a 4-bromophenylsulfonate moiety. The bromine substituent at the para position of the aromatic ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions. Sulfonate esters of this type are commonly utilized in organic synthesis as alkylating agents, intermediates in pharmaceutical chemistry, or substrates for studying enzymatic hydrolysis mechanisms . The stereochemistry of the octan-2-yl group may also play a role in its biological activity or interaction with chiral catalysts, as seen in analogous systems .
Properties
CAS No. |
960-37-2 |
|---|---|
Molecular Formula |
C14H21BrO3S |
Molecular Weight |
349.29 g/mol |
IUPAC Name |
octan-2-yl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C14H21BrO3S/c1-3-4-5-6-7-12(2)18-19(16,17)14-10-8-13(15)9-11-14/h8-12H,3-7H2,1-2H3 |
InChI Key |
GNYQLKDQNDWKOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octan-2-yl 4-bromobenzene-1-sulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with octan-2-ol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-bromobenzenesulfonyl chloride+octan-2-ol→Octan-2-yl 4-bromobenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Octan-2-yl 4-bromobenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation: The octan-2-yl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonates.
Reduction: Formation of 4-bromobenzene-1-sulfonate.
Oxidation: Formation of octanoic acid derivatives.
Scientific Research Applications
Octan-2-yl 4-bromobenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of functional materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of Octan-2-yl 4-bromobenzene-1-sulfonate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The sulfonate group acts as a leaving group in nucleophilic substitution reactions, while the bromine atom can participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other sulfonate esters and brominated aromatic derivatives. Key comparisons include:
Reactivity and Stability
- Hydrolysis : this compound exhibits slower hydrolysis compared to octan-2-yl acetate due to the stronger sulfonate ester bond. Enzymatic hydrolysis studies on similar sulfates (e.g., potassium (+)-octan-2-yl sulfate) demonstrate stereospecific release of (-)-octan-2-ol, suggesting analogous stereochemical control in sulfonate systems .
- Electrophilicity: The electron-withdrawing bromine substituent enhances the electrophilicity of the sulfonate group, making it more reactive toward nucleophilic substitution than non-brominated analogues like octan-2-yl benzene-1-sulfonate.
Stereochemical Considerations
Chiral chromatography studies on octan-2-yl derivatives (e.g., octan-2-yl acetate) reveal distinct retention times for (R)- and (S)-enantiomers (13.9 min and 17.2 min, respectively, under specific GC conditions) . This suggests that the enantiomers of this compound could be separable using similar chiral stationary phases, though its bulkier bromophenyl group may alter elution behavior.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
